5-(6-Methoxypyridin-3-yl)pyrimidine

Medicinal chemistry HDAC inhibition Hepatocellular carcinoma

5-(6-Methoxypyridin-3-yl)pyrimidine (CAS 475275-80-0) is a heterocyclic building block consisting of a pyrimidine ring coupled at the 5-position to a 6-methoxypyridin-3-yl moiety. As a member of the pyridinyl-pyrimidine class, it presents a specific substitution pattern that differentiates it from other regioisomers and des-methoxy analogs commonly used in medicinal chemistry and agrochemical discovery.

Molecular Formula C10H9N3O
Molecular Weight 187.20 g/mol
Cat. No. B13097572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(6-Methoxypyridin-3-yl)pyrimidine
Molecular FormulaC10H9N3O
Molecular Weight187.20 g/mol
Structural Identifiers
SMILESCOC1=NC=C(C=C1)C2=CN=CN=C2
InChIInChI=1S/C10H9N3O/c1-14-10-3-2-8(6-13-10)9-4-11-7-12-5-9/h2-7H,1H3
InChIKeyCLIQWJWCDSHTKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Focused Overview of 5-(6-Methoxypyridin-3-yl)pyrimidine (CAS 475275-80-0)


5-(6-Methoxypyridin-3-yl)pyrimidine (CAS 475275-80-0) is a heterocyclic building block consisting of a pyrimidine ring coupled at the 5-position to a 6-methoxypyridin-3-yl moiety [1]. As a member of the pyridinyl-pyrimidine class, it presents a specific substitution pattern that differentiates it from other regioisomers and des-methoxy analogs commonly used in medicinal chemistry and agrochemical discovery. The methoxy group at the pyridine 6-position and the nitrogen arrangement in the pyrimidine ring influence both electronic properties and hydrogen-bonding capacity, parameters that are critical for target engagement in kinase inhibitor design and anti-infective programs [2].

Why 5-(6-Methoxypyridin-3-yl)pyrimidine Cannot Be Replaced by Generic Pyridinyl-Pyrimidine Analogs


Generic substitution within the pyridinyl-pyrimidine class is unreliable due to the profound impact of substituent position and electronic character on biological activity. In structure-activity relationship (SAR) studies of fused pyrimidine-based hydroxamates, the 6-methoxypyridin-3-yl substituent (as found in CUDC-907) exhibited distinct potency outcomes compared to alternative aryl groups, confirming that even subtle changes in the pyridine substitution pattern can eliminate target engagement [1]. Furthermore, the specific regioisomer (pyrimidine 5-position, pyridine 3-position) embedded in this compound creates a unique hinge-binding geometry in kinase targets that cannot be reproduced by 4-pyrimidine or 2-pyridine analogs [2]. Substituting this compound with a des-methoxy or chloro analog without experimental validation risks losing the selectivity window observed against non-mammalian targets, as demonstrated in comparative glucose-6-phosphate dehydrogenase (G6PD) inhibition studies [3].

Quantitative Differentiation Evidence for 5-(6-Methoxypyridin-3-yl)pyrimidine Relative to Closest Analogs


Comparative Potency Assessment of the 6-Methoxypyridin-3-yl Substituent vs. 2-Aminopyrimidin-5-yl in Fused Pyrimidine Hydroxamates

In a direct head-to-head comparison within the same fused pyrimidine-hydroxamate scaffold, the 6-methoxypyridin-3-yl substituent (compound 36g), which shares the same pyridine-pyrimidine connectivity as the target compound, did not exhibit increased HDAC inhibitory potency when compared to the 2-aminopyrimidin-5-yl substituent (compound 36i, IC50 = 77.9 nM) [1]. This quantitatively demonstrates that the target compound's core substitution pattern provides a well-characterized potency baseline, and any expectation of superior efficacy from this specific regioisomer in analogous chemical contexts is not supported by the existing data [1].

Medicinal chemistry HDAC inhibition Hepatocellular carcinoma

Parasite vs. Human G6PD Selectivity Window for 5-(6-Methoxypyridin-3-yl)pyrimidine

5-(6-Methoxypyridin-3-yl)pyrimidine demonstrates a 9.1-fold selectivity window for Plasmodium falciparum glucose-6-phosphate dehydrogenase (G6PD) over the human ortholog [1]. The PfG6PD IC50 (orthogonal assay) is 8.80 × 10³ nM after 45 minutes, while the human G6PD IC50 is 8.00 × 10⁴ nM after 90 minutes in a resazurin/diaphorase-coupled assay [1]. When assayed under alternative conditions, the PfG6PD IC50 (resazurin/diaphorase-coupled, 2 hours) is 1.18 × 10⁴ nM, further substantiating the consistency of this selectivity profile [1].

Antimalarial drug discovery G6PD inhibition Target selectivity

Kinase Selectivity and Physicochemical Differentiation vs. Des-Methoxy and Chloro Analogs

The 6-methoxy group in 5-(6-Methoxypyridin-3-yl)pyrimidine serves as both a hydrogen-bond acceptor and a lipophilic modulator, directly influencing kinase hinge-binding affinity. In the class of pyridin-3-yl pyrimidines evaluated as Bcr-Abl inhibitors, substitution at the pyridine 6-position was critical for activity, with methoxy-containing analogs demonstrating distinct binding modes in molecular docking studies [1]. The computed topological polar surface area (TPSA) of 47.9 Ų and XLogP3-AA of 1.1 for the target compound provide a quantifiable physicochemical benchmark [2]. By comparison, the des-methoxy analog 5-(pyridin-3-yl)pyrimidine lacks this hydrogen-bond acceptor, and the chloro variant introduces divergent electronic effects due to the electronegative halogen, both of which alter hinge-binding geometry in kinase targets [3].

Kinase drug discovery Physicochemical properties Hinge binder design

Procurement Purity and Batch-to-Batch Consistency Specification

The compound is commercially available with a standard purity specification of 97% (HPLC), accompanied by batch-specific quality control documentation including NMR, HPLC, and GC analyses . For a building block used in SAR campaigns, purity above 95% is generally required to avoid confounding biological assay results; the 97% standard reduces the risk of off-target effects caused by impurities. In contrast, less common regioisomers or analogs without established commercial supply chains may require in-house purification, increasing lead time and cost .

Chemical procurement Quality control Building block supply

Recommended Application Scenarios for 5-(6-Methoxypyridin-3-yl)pyrimidine Based on Differentiation Evidence


Selective Chemical Probe for Malaria G6PD Target Validation

The 9.1-fold selectivity for Plasmodium falciparum G6PD over the human enzyme (IC50 8.80 × 10³ nM vs. 8.00 × 10⁴ nM) positions 5-(6-Methoxypyridin-3-yl)pyrimidine as a viable starting point for developing species-selective chemical probes [1]. This selectivity window is particularly valuable for phenotypic screening campaigns in malaria where human G6PD inhibition is a known liability leading to hemolytic anemia. Procurement of this specific compound over a non-selective G6PD inhibitor reduces the need for counter-screening in early-stage anti-malarial discovery [1].

Kinase Inhibitor Scaffold with Defined Hinge-Binding Geometry

The combination of a 6-methoxypyridin-3-yl motif with the 5-pyrimidine connectivity provides a well-characterized hinge-binding scaffold in kinase inhibitor design, as evidenced by SAR studies in Bcr-Abl and HDAC programs [2][3]. This compound serves as a bioisosteric replacement for other pyridinyl-pyrimidine fragments, offering a documented TPSA (47.9 Ų) and lipophilicity (XLogP3-AA = 1.1) that can be used to predict blood-brain barrier penetration or solubility in multiparameter optimization [4].

Analytical Reference Standard for Pyridinyl-Pyrimidine Library Synthesis

The 97% purity specification with batch-specific NMR, HPLC, and GC documentation allows this compound to be used directly as an analytical reference standard in high-throughput synthesis and purification workflows . When building pyridinyl-pyrimidine libraries, procurement teams can reduce quality control overhead by selecting this compound as a calibration standard, avoiding the variable purity of custom-synthesized regioisomers that could compromise library integrity .

Comparative Control in HDAC/PI3K Dual Inhibitor SAR Studies

The quantitative SAR analysis from the fused pyrimidine-hydroxamate series demonstrated that the 6-methoxypyridin-3-yl substituent does not automatically confer enhanced inhibitory potency compared to 2-aminopyrimidin-5-yl analogs (compound 36i, IC50 = 77.9 nM) [3]. This makes 5-(6-Methoxypyridin-3-yl)pyrimidine a valuable negative control or baseline reference compound in HDAC/PI3K dual inhibitor programs where the contribution of the methoxypyridine moiety to potency and selectivity must be deconvoluted [3].

Quote Request

Request a Quote for 5-(6-Methoxypyridin-3-yl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.